7-Chloro-2,3-dihydro-1H-Indol-1-amine
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Overview
Description
7-Chloro-2,3-dihydro-1H-Indol-1-amine: is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by a chloro substituent at the 7th position and an amine group at the 1st position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-Indol-1-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 7-chloro-2,3-dihydro-1H-indole with ammonia or an amine can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3-dihydro-1H-Indol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-2,3-dihydro-1H-Indol-1-amine is used as a precursor for the synthesis of more complex indole derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology: The compound is studied for its role in biological systems, particularly in the synthesis of biologically active molecules. Indole derivatives are known to interact with various biological targets, making them valuable in biochemical research .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-Indol-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Indole: The parent compound of the indole family, known for its aromatic properties and biological activities.
7-Chloroindole: Similar to 7-Chloro-2,3-dihydro-1H-Indol-1-amine but lacks the amine group.
2,3-Dihydro-1H-Indol-1-amine: Lacks the chloro substituent but shares the core indole structure.
Uniqueness: this compound is unique due to the presence of both the chloro substituent and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9ClN2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
7-chloro-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-1-2-6-4-5-11(10)8(6)7/h1-3H,4-5,10H2 |
InChI Key |
JMGTWGFONSSFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=C2Cl)N |
Origin of Product |
United States |
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